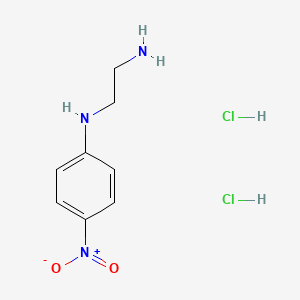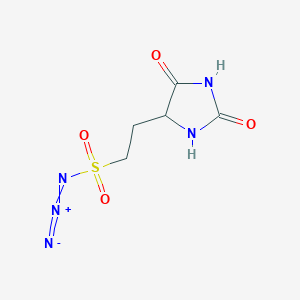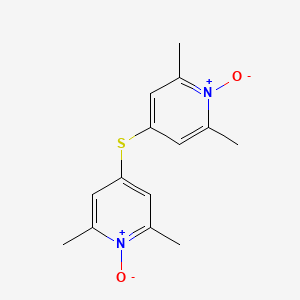
4-(2,6-Dimethyl-1-oxidopyridin-1-ium-4-yl)sulfanyl-2,6-dimethyl-1-oxidopyridin-1-ium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,6-Dimethyl-1-oxidopyridin-1-ium-4-yl)sulfanyl-2,6-dimethyl-1-oxidopyridin-1-ium is a chemical compound characterized by its unique structure, which includes two pyridin-1-ium rings connected by a sulfanyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,6-Dimethyl-1-oxidopyridin-1-ium-4-yl)sulfanyl-2,6-dimethyl-1-oxidopyridin-1-ium typically involves the reaction of 2,6-dimethylpyridine with sulfur-containing reagents under controlled conditions. The reaction conditions often include the use of solvents such as methanol or ethanol and may require catalysts to facilitate the formation of the sulfanyl linkage.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
4-(2,6-Dimethyl-1-oxidopyridin-1-ium-4-yl)sulfanyl-2,6-dimethyl-1-oxidopyridin-1-ium can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxidized forms back to the original sulfanyl compound.
Substitution: The compound can participate in substitution reactions where functional groups on the pyridin-1-ium rings are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction. Substitution reactions may require specific catalysts or conditions depending on the desired product.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
4-(2,6-Dimethyl-1-oxidopyridin-1-ium-4-yl)sulfanyl-2,6-dimethyl-1-oxidopyridin-1-ium has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
Mecanismo De Acción
The mechanism of action of 4-(2,6-Dimethyl-1-oxidopyridin-1-ium-4-yl)sulfanyl-2,6-dimethyl-1-oxidopyridin-1-ium involves its interaction with molecular targets such as enzymes or receptors. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Methoxy-2,6-dimethyl-1-oxidopyridin-1-ium
- 4-Methoxy-2,3-dimethyl-1-oxidopyridin-1-ium
- Dimethyl 1-oxidopyridin-1-ium-2,6-dicarboxylate
Uniqueness
4-(2,6-Dimethyl-1-oxidopyridin-1-ium-4-yl)sulfanyl-2,6-dimethyl-1-oxidopyridin-1-ium is unique due to its sulfanyl linkage between two pyridin-1-ium rings, which imparts distinct chemical and biological properties compared to similar compounds. This structural feature allows for specific interactions and reactivity that are not observed in other related compounds.
Propiedades
Número CAS |
23429-27-8 |
|---|---|
Fórmula molecular |
C14H16N2O2S |
Peso molecular |
276.36 g/mol |
Nombre IUPAC |
4-(2,6-dimethyl-1-oxidopyridin-1-ium-4-yl)sulfanyl-2,6-dimethyl-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C14H16N2O2S/c1-9-5-13(6-10(2)15(9)17)19-14-7-11(3)16(18)12(4)8-14/h5-8H,1-4H3 |
Clave InChI |
JSBGNVXROOEFJW-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=[N+]1[O-])C)SC2=CC(=[N+](C(=C2)C)[O-])C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N-bis(2-chloroethyl)-4-[(4-fluorophenyl)methyliminomethyl]-3-methylaniline](/img/structure/B14013521.png)
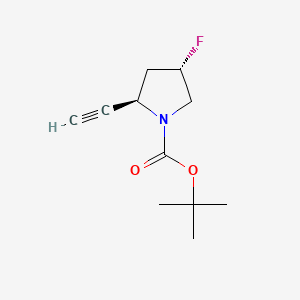


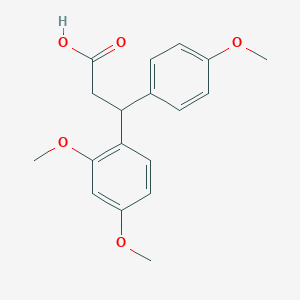
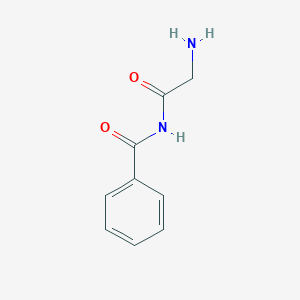
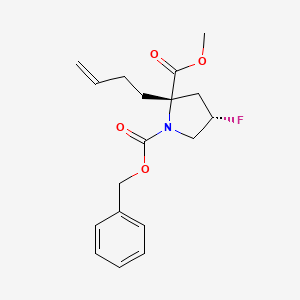
![N-[4-Chloro-2-(3-hydroxypropoxy)phenyl]-2,2-dimethylpropanamide](/img/structure/B14013562.png)
![2-[[4-(Benzothiazol-2-ylsulfanylmethyl)piperazin-1-yl]methylsulfanyl]benzothiazole](/img/structure/B14013569.png)
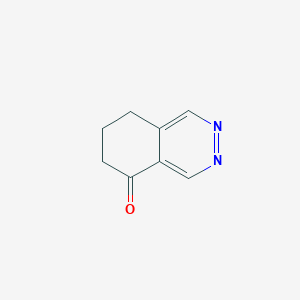
![1,4,7-Trioxaspiro[4.4]nonane](/img/structure/B14013585.png)

